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Cat. No.: B073000

An In-depth Technical Guide on the Molecular Structure and Bonding of Tetraphenoxysilane

Abstract

Tetraphenoxysilane, also known as tetraphenyl silicate, is an organosilicon compound
featuring a central silicon atom bonded to four phenoxy groups. Its unique structure makes it a
valuable precursor in sol-gel processes, a component in the synthesis of advanced materials,
and a subject of interest in materials science. This technical guide provides a comprehensive
overview of the molecular structure, bonding characteristics, and spectroscopic signature of
tetraphenoxysilane. It includes detailed experimental protocols for its synthesis and analysis,
summarizes key quantitative data, and presents logical diagrams for its synthesis and primary
chemical reaction pathway—hydrolysis and condensation.

Introduction

Tetraphenoxysilane (CAS No. 1174-72-7) is a tetraorganoxysilane with the chemical formula
C24H2004S1.[1] It is structurally defined by a central silicon atom covalently bonded to the
oxygen atoms of four phenol moieties. This arrangement results in a sterically hindered yet
reactive molecule, primarily utilized in applications requiring the controlled formation of silica-
based networks. It is crucial to distinguish tetraphenoxysilane, which possesses Si-O-C
bonds, from the well-studied tetraphenylsilane (CAS No. 1048-08-4), which contains direct Si-C
bonds and exhibits significantly different chemical properties, such as greater thermal and
chemical stability.[2]
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The primary utility of tetraphenoxysilane stems from its role as a molecular precursor.
Through hydrolysis and condensation reactions, the phenoxy groups can be replaced to form a
three-dimensional silicon dioxide (silica) network, a cornerstone of sol-gel chemistry.[3][4]

Molecular Structure and Bonding

The molecular geometry of tetraphenoxysilane is centered around the silicon atom. The four
oxygen atoms are arranged in a tetrahedral geometry around the central silicon, which is
characteristic of tetracoordinate silicon compounds. The overall symmetry and final bond
angles are influenced by the steric bulk of the large phenyl groups.

Bonding Characteristics

e Si-O Bond: The silicon-oxygen bond is a strong polar covalent bond. The significant
difference in electronegativity between silicon (1.90) and oxygen (3.44) leads to substantial
partial positive charge on the silicon atom, making it susceptible to nucleophilic attack, which
is the basis for its hydrolysis reactivity.[5]

e O-C Bond: This bond connects the silicate core to the phenyl groups.

e prt-dm Interaction: A topic of discussion in silicon-oxygen chemistry is the potential for back-
bonding, where the non-bonding p-orbitals of oxygen donate electron density to the empty
3d-orbitals of silicon.[5] This interaction can shorten the Si-O bond and influence the Si-O-C
bond angle.

Crystallographic and Geometric Data

While extensive X-ray diffraction data is available for the related compound tetraphenylsilane,
[6][7][8] a detailed single-crystal X-ray structure determination for tetraphenoxysilane is not
readily found in peer-reviewed literature. However, the expected geometric parameters can be
inferred from data on analogous silicate structures and computational models. The central O-
Si-O bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with some
distortion due to the bulky phenoxy ligands.
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Parameter Expected Value Range Source | Analogy
Molecular Formula C24H2004Si [1]
Molecular Weight 400.51 g/mol [9]

Physical State

White/pink solid

[1]

Si-O Bond Length

~1.63 A

Based on typical values in
silicate glasses and

organosiloxanes.[5]

0O-Si-O Bond Angle

~109.5°

Assumes near-tetrahedral
geometry around the silicon

atom.

Si-O-C Bond Angle

120 - 140°

Wide range is typical for
siloxanes, influenced by steric

and electronic factors.

Table 1: Key physical and expected geometric parameters for tetraphenoxysilane.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of

tetraphenoxysilane.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical environment of silicon, carbon, and hydrogen atoms.

e 29Si NMR: The 2°Si nucleus is a spin-¥2 nucleus, and its chemical shift is highly sensitive to

the electronic environment around the silicon atom.[10] For tetraphenoxysilane, a single

resonance is expected, indicative of the single silicon environment.

e 1H and 3C NMR: The spectra are dominated by signals from the four equivalent phenyl

groups, showing characteristic resonances in the aromatic region.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/70896
https://spectrabase.com/spectrum/GZ5pR7gp1Go
https://pubchem.ncbi.nlm.nih.gov/compound/70896
https://msaweb.org/AmMin/AM57/AM57_1578.pdf
https://www.benchchem.com/product/b073000?utm_src=pdf-body
https://www.benchchem.com/product/b073000?utm_src=pdf-body
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/si.html
https://www.benchchem.com/product/b073000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift o
Nucleus Multiplicity Notes
(ppm)
The chemical shift is
) ) characteristic of a Q*
29Gij -99.9 Singlet - )
silicate environment
(Si(OR)4).[9]
Expected aromatic
H ~7.0-7.5 Multiplets region for phenoxy
protons.
Expected aromatic
) and ipso-carbon
13C ~120 - 155 Multiple

signals for the

phenoxy groups.

Table 2: NMR spectroscopic data for tetraphenoxysilane.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes
of the molecule's functional groups.
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Wavenumber . . .
Assighnment Technique Intensity

(cm™)

3100 - 3000 Aromatic C-H Stretch IR, Raman Medium
Aromatic C=C Ring

1590, 1490 IR, Raman Strong
Stretch
Aryl-O Stretch

1240 - 1200 ) IR Strong
(Asymmetric)
Si-O-C Stretch

1100 - 1000 ) IR Strong
(Asymmetric)

970 - 910 Si-O-Ph Stretch IR Strong
Aromatic C-H Out-of-

800 - 700 IR Strong

Plane Bend

Table 3: Characteristic vibrational frequencies for tetraphenoxysilane based on established

correlations for organosilicon compounds.[11][12][13]

Experimental Protocols
Synthesis of Tetraphenoxysilane

A common method for synthesizing tetraphenoxysilane is the reaction of silicon tetrachloride

with phenol.[14] The reaction is typically carried out in an inert solvent and may use a base to

scavenge the HCI byproduct.

Materials:

Phenol (CeHsOH)

Silicon tetrachloride (SiCla)

Anhydrous toluene (or other inert solvent)

Pyridine or triethylamine (optional, as HCI scavenger)
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 Nitrogen or Argon gas supply
o Standard Schlenk line glassware
Protocol:

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping
funnel, condenser, and nitrogen inlet.

Reagents: Dissolve phenol (4.0 equivalents) in anhydrous toluene and add it to the reaction
flask. If using a base, add it to this solution.

Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of silicon tetrachloride
(1.0 equivalent) in anhydrous toluene via the dropping funnel over 1-2 hours with vigorous
stirring. The reaction is exothermic and produces HCI gas.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

Workup: Cool the reaction mixture. If a base was used, the pyridinium or triethylammonium
hydrochloride salt will precipitate and can be removed by filtration.

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product
can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane
or ethanol to yield tetraphenoxysilane as a crystalline solid.
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Reactants & Setup
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Click to download full resolution via product page

General workflow for the synthesis of tetraphenoxysilane.

Analytical Protocols
e NMR Spectroscopy:

o Dissolve ~10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal reference for *H and 13C
spectra.

o Acquire *H, 13C, and 2°Si spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher). For 2°Si, use a longer relaxation delay (e.g., 10-30 seconds) to ensure quantitative
accuracy, or employ sensitivity-enhancement techniques like DEPT or INEPT.[15]

e IR Spectroscopy:

o Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and
pressing it into a transparent disk.
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o Alternatively, dissolve the sample in a suitable solvent (e.g., CCls) and acquire the
spectrum in a liquid cell.

o Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically
over a range of 4000-400 cm~1,

Chemical Reactivity: Hydrolysis and Condensation

The most significant chemical property of tetraphenoxysilane is its ability to undergo
hydrolysis and condensation, which forms the basis of the sol-gel process.[3] This multi-step
reaction can be catalyzed by either acid or base.[4]

e Hydrolysis: A phenoxy group (PhO™) is substituted by a hydroxyl group (OH™) through
nucleophilic attack by water on the silicon atom. This reaction occurs stepwise, producing
silanol intermediates and releasing phenol as a byproduct.

e Condensation: Two silanol groups can react to form a siloxane bond (Si-O-Si) and a
molecule of water (water condensation). Alternatively, a silanol group can react with a
remaining phenoxy group to form a siloxane bond and a molecule of phenol (alcohol
condensation).

These reactions continue, leading to the formation of oligomers, polymers, and eventually a
cross-linked, three-dimensional silica gel network.
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Stepwise Hydrolysis
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Logical pathway of hydrolysis and condensation for tetraphenoxysilane.
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Conclusion

Tetraphenoxysilane is a key organosilicon compound whose utility is intrinsically linked to its
molecular structure. The central tetrahedral silicon atom bonded to four phenoxy groups
creates a molecule primed for controlled chemical transformation. While detailed
crystallographic data remains an area for further research, a robust understanding of its
structure and bonding can be achieved through spectroscopic analysis and comparison with
related silicate compounds. The protocols and data presented herein provide a foundational
guide for researchers and scientists working with this versatile precursor in the development of
advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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